Cardiopetalidine
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Overview
Description
Cardiopetalidine is a diterpenoid.
Scientific Research Applications
Synthesis and Chemical Properties :
- Cardiopetalidine has been synthesized through a Wagner-Meerwein rearrangement, which is significant for the development of aconitine-type natural products. This synthesis method allows for effective introduction of oxygen functional groups in the compound's structure, which is crucial for its biological activity (Nishiyama, Yokoshima, & Fukuyama, 2016).
- Another study achieved the synthesis of cardiopetaline via a similar method, emphasizing the role of this compound in the study of diterpenoid alkaloids (Nishiyama, Yokoshima, & Fukuyama, 2017).
Cardioprotection and Treatment of Cardiac Conditions :
- Various studies have investigated the cardioprotective properties of different compounds, providing insights into potential applications for this compound. For example, dexmedetomidine has been shown to be an effective therapeutic agent in managing a wide range of clinical conditions, including cardiac surgery (Zhang, Zhao, & Wang, 2015).
- Clonidine, another compound, has demonstrated efficacy in reducing perioperative myocardial ischemic events, suggesting potential for similar agents in cardiac health (Nishina, Mikawa, Uesugi, Obara, Maekawa, Kamae, & Nishi, 2002).
Cardiac Imaging and Diagnosis :
- The use of imaging agents like 123-iodine metaiodobenzylguanidine (MIBG) in cardiac sympathetic denervation assessment indicates the importance of molecular tools in diagnosing and understanding cardiac conditions, which could be relevant for this compound-related research (Boogers, Borleffs, Henneman, van Bommel, van Ramshorst, Boersma, Dibbets-Schneider, Stokkel, van der Wall, Schalij, & Bax, 2010).
Potential for Heart Failure Treatment :
- A study on trimetazidine, a drug used for ischemic cardiomyopathy, suggests that similar compounds could be effective in heart failure treatment. This indicates a potential research area for this compound in the context of non-ischemic heart failure (Dedkova, Seidlmayer, & Blatter, 2013).
Properties
CAS No. |
75375-44-9 |
---|---|
Molecular Formula |
C21H33NO4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol |
InChI |
InChI=1S/C21H33NO4/c1-3-22-10-18(2)6-5-14(23)21-12-8-11-4-7-19(25,15(12)16(11)24)20(26,17(21)22)9-13(18)21/h11-17,23-26H,3-10H2,1-2H3/t11-,12+,13+,14-,15+,16-,17?,18-,19+,20+,21+/m0/s1 |
InChI Key |
AIQHURFKXYCRCF-DFKOQAFRSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(CC[C@H]6C[C@@H]4[C@@H]5[C@H]6O)O)O)O)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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